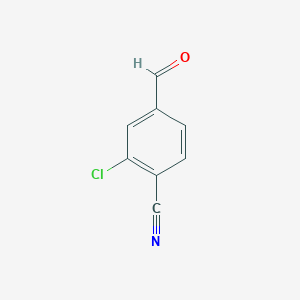

2-Chloro-4-formylbenzonitrile

Description

2-Chloro-4-formylbenzonitrile (CAS 101048-77-5) is an aromatic compound with a molecular formula of C₈H₄ClNO and a molecular weight of 165.58 g/mol . It features a benzene ring substituted with a chlorine atom at position 2, a formyl (-CHO) group at position 4, and a nitrile (-CN) group at position 1. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

The compound requires storage under inert conditions at 2–8°C to prevent degradation and reactivity with moisture or oxygen . Safety data indicate a H302 hazard (harmful if swallowed) and necessitate precautions such as avoiding inhalation and skin contact (P261, P280, etc.) .

Properties

IUPAC Name |

2-chloro-4-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZELPDCDUYPUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the oxidation of 2-chloro-4-methylbenzonitrile using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-Chloro-4-carboxybenzonitrile.

Reduction: 2-Chloro-4-hydroxymethylbenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-formylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Differences :

- The positional isomerism alters electronic effects: the formyl group in the 4-position (target compound) enhances electrophilicity at the para site, while the isomer’s formyl group at position 2 may influence ortho-directed reactions.

- Reactivity in cross-coupling reactions may differ due to steric hindrance near the nitrile group .

Functional Group Variation: 2-Chloro-4-hydrazinylbenzonitrile (CAS 263845-81-4)

| Property | This compound | 2-Chloro-4-hydrazinylbenzonitrile |

|---|---|---|

| Molecular Formula | C₈H₄ClNO | C₇H₆ClN₃ |

| Molecular Weight | 165.58 g/mol | 167.60 g/mol |

| Functional Group | Formyl (-CHO) | Hydrazinyl (-NH-NH₂) |

| Storage Conditions | 2–8°C (inert atmosphere) | Room temperature (dry, sealed) |

| Reactivity | Forms Schiff bases or undergoes nucleophilic addition | Participates in cyclization to form triazoles or tetrazines |

Key Differences :

- The hydrazinyl group introduces nucleophilic character, enabling condensation reactions distinct from the electrophilic formyl group.

- Stability: The hydrazine derivative is less sensitive to oxidation, allowing room-temperature storage .

Substituent Variation: 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2)

| Property | This compound | 2-Chloro-4-fluoro-3-methylbenzonitrile |

|---|---|---|

| Molecular Formula | C₈H₄ClNO | C₈H₅ClFN |

| Molecular Weight | 165.58 g/mol | ~165.46 g/mol (estimated) |

| Substituents | Cl (position 2), CHO (position 4) | Cl (position 2), F (position 4), CH₃ (position 3) |

| Applications | Drug intermediate | Used in kinase inhibitor synthesis |

Key Differences :

- Electronic Effects: Fluorine’s strong electron-withdrawing nature and methyl’s steric bulk alter reactivity in Suzuki-Miyaura couplings or SNAr reactions.

- Synthetic Utility: The trifunctional structure (Cl, F, CH₃) enables selective derivatization at multiple sites .

Biological Activity

2-Chloro-4-formylbenzonitrile (CBN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of CBN, focusing on its antibacterial, anticancer, and antioxidant properties. Additionally, we will discuss relevant case studies and research findings, supported by data tables illustrating key results.

CBN is characterized by the presence of a chloro group and a formyl group on a benzonitrile backbone. Its chemical structure allows for various interactions with biological targets, making it a valuable compound in drug discovery.

Antibacterial Activity

Research has indicated that CBN exhibits significant antibacterial properties. A study evaluating various derivatives revealed that compounds similar to CBN showed potent activity against Gram-positive bacteria, with lower IC50 values than standard antibiotics like ampicillin.

Table 1: Antibacterial Activity of CBN Derivatives

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| CBN | Staphylococcus aureus | 20.5 |

| CBN | Bacillus cereus | 25.3 |

| Ampicillin | Staphylococcus aureus | 30.0 |

The results suggest that CBN and its derivatives could serve as potential leads for developing new antibacterial agents targeting resistant strains.

Anticancer Activity

CBN has shown promising results in anticancer assays, particularly against colorectal cancer cell lines such as HCT-116. In vitro studies demonstrated that CBN inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of CBN

| Concentration (µM) | Cell Viability (%) | Induction of Apoptosis (Caspase-3 Activation) |

|---|---|---|

| 10 | 70 | Yes |

| 50 | 45 | Yes |

| 100 | 20 | Yes |

The activation of caspase-3 indicates that CBN induces apoptosis in cancer cells, which is critical for its potential use as an anticancer agent.

Antioxidant Activity

CBN has also been evaluated for its antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity of CBN

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.1 | 45 |

| 0.5 | 70 |

| 1.0 | 90 |

The DPPH scavenging assay indicates that CBN effectively reduces free radical concentrations, suggesting its utility in formulations aimed at combating oxidative stress.

Case Studies

- Antibacterial Screening : In a study focused on synthesizing new derivatives based on CBN, it was found that certain modifications enhanced the antibacterial activity significantly compared to the parent compound. This highlights the importance of structural optimization in drug design.

- Cancer Cell Line Studies : A series of experiments conducted on HCT-116 cells revealed that treatment with CBN led to a significant decrease in cell viability and increased apoptosis markers, supporting its potential role in cancer therapy.

- Oxidative Stress Models : In vivo studies demonstrated that CBN administration reduced oxidative stress markers in animal models, further validating its antioxidant capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.